![molecular formula C21H25ClN4O3S B10994882 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B10994882.png)
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl-hydroxypiperidine intermediate: This step involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent to form 4-(4-chlorophenyl)-4-hydroxypiperidine.
Synthesis of the pyridazinone core: The intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the oxoethyl group and form the pyridazinone core.
Introduction of the thiomorpholine ring: Finally, the thiomorpholine ring is introduced through a nucleophilic substitution reaction, where the pyridazinone intermediate is reacted with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine moiety can be oxidized to form a ketone.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)-4-oxopiperidine.
Reduction: Formation of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-hydroxyethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that involve the reaction of pyridazine derivatives with thiomorpholine and hydroxypiperidine moieties. The synthesis typically involves the following steps:
- Formation of the Pyridazinone Core : The initial step involves the synthesis of the pyridazinone ring, which serves as the backbone for further functionalization.
- Introduction of Functional Groups : The incorporation of the 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl and thiomorpholin-4-yl groups enhances the compound's pharmacological properties.
The molecular formula is C21H25ClN4O4, with a molecular weight of approximately 432.9 g/mol. Its structure can be represented using SMILES notation, which aids in computational modeling and virtual screening for biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Activity
The potential antiviral properties of this compound have also been explored, particularly against RNA viruses such as influenza. Studies suggest that modifications to the pyridazinone structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication processes.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this pyridazinone derivative may possess neuroprotective effects. Preliminary studies indicate potential applications in treating neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal apoptosis.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on various pyridazine derivatives, including this compound, demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the piperidine ring significantly influenced antibacterial potency .
- Antiviral Research : In a study focusing on influenza virus polymerase inhibitors, compounds similar to this pyridazinone were shown to disrupt critical protein interactions necessary for viral replication . This suggests that further exploration of this compound could yield effective antiviral agents.
- Neuroprotective Studies : Investigations into neuroprotective effects highlighted that compounds with similar structural motifs exhibited significant protective effects against neurotoxicity induced by oxidative stress . This opens avenues for further research into its application in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit bacterial growth: By interfering with the synthesis of bacterial cell walls or proteins.
Induce cytotoxicity: By causing DNA damage or disrupting cellular processes in cancer cells.
Modulate enzyme activity: By binding to and inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but lacking the pyridazinone and thiomorpholine moieties.
2-(2-(4-chlorophenyl)acetyl)benzoic acid: Another compound with a chlorophenyl group but different functional groups and overall structure.
Uniqueness
The presence of the pyridazinone core and thiomorpholine ring sets it apart from other similar compounds, providing a unique scaffold for further chemical modifications and biological studies .
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C23H28ClN3O3S and a molecular weight of approximately 466.99 g/mol. It contains a pyridazine core, hydroxypiperidine moiety, and thiomorpholine ring, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of piperidine, such as the one under discussion, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures had varying degrees of activity against bacterial strains, with some achieving IC50 values as low as 1.21 µM, indicating potent antibacterial effects compared to reference standards like thiourea .
Analgesic Effects
The analgesic potential of piperidine derivatives has been explored extensively. In animal models, compounds structurally related to our target compound showed significant analgesic activity at doses around 50 mg/kg when tested via the tail flick method in Wistar rats . This suggests that the compound may have similar pain-relieving properties.
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. For example, studies on piperidine derivatives have indicated effective inhibition of acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases . The synthesized derivatives were evaluated for AChE inhibitory activity, showing promising results that could lead to therapeutic applications in treating conditions like Alzheimer's disease.
The biological activity of the compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits binding affinity towards opioid receptors (µ, δ, κ), which are implicated in pain modulation and can influence analgesic effects .
- Enzyme Interaction : By inhibiting AChE and other enzymes, the compound may alter neurotransmitter levels, thereby affecting neuronal signaling pathways .
Case Studies and Research Findings
- Antibacterial Evaluation : A series of related compounds were tested against multiple bacterial strains. The most active derivatives exhibited IC50 values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .
- Analgesic Testing : In a controlled study involving Wistar rats, various piperidine derivatives were assessed for their analgesic effects using standardized pain response tests. The results indicated that certain derivatives provided substantial pain relief comparable to established analgesics .
- In Vivo Studies : Further investigations into the pharmacokinetics and safety profile of the compound are necessary. Initial studies indicated favorable absorption characteristics but highlighted the need for comprehensive toxicological assessments before clinical application .
Properties
Molecular Formula |
C21H25ClN4O3S |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C21H25ClN4O3S/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2 |
InChI Key |
JAVWMXBUCUODQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Origin of Product |
United States |
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